(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid
Description
(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid is a boronic acid derivative featuring a phenylurea backbone substituted with a 2-methoxy-4-nitrophenyl group. Its molecular formula is C₁₃H₁₂BN₃O₅, with a molecular weight of 301.06 g/mol (CAS: 397843-84-4) . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
[3-[(2-methoxy-4-nitrophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BN3O6/c1-24-13-8-11(18(22)23)5-6-12(13)17-14(19)16-10-4-2-3-9(7-10)15(20)21/h2-8,20-21H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLHPOPLKQNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BN3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Urea Formation: The reaction of the nitro compound with an isocyanate to form a urea derivative.
Boronic Acid Formation:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally similar boronic acid-urea derivatives:
Key Observations :
- Electronic Effects : The target compound’s 2-methoxy-4-nitro group introduces competing electronic effects: the nitro group is electron-withdrawing, while the methoxy group is electron-donating. This contrasts with analogs like 6.30 , where the bulky tert-butyl group enhances hydrophobicity without significant electronic modulation .
Physicochemical Properties
Safety Notes:
Reactivity in Suzuki-Miyaura Couplings
- Target Compound : The nitro group may deactivate the boronic acid toward cross-coupling, but the methoxy group could mitigate this effect through resonance.
- Alkyne Analogs : Compounds like (3-(Pent-4-ynamido)phenyl)boronic acid exhibit enhanced reactivity due to the alkyne’s π-system, enabling diverse coupling partners .
- tert-Butyl Analog (6.30) : The bulky tert-butyl group may limit coupling efficiency due to steric hindrance, despite its electronic neutrality .
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